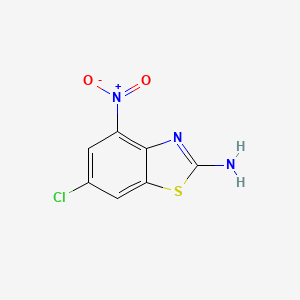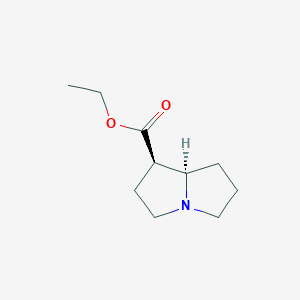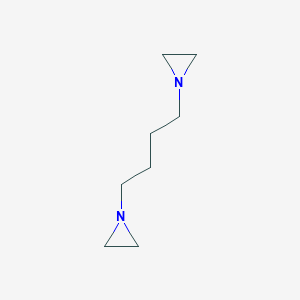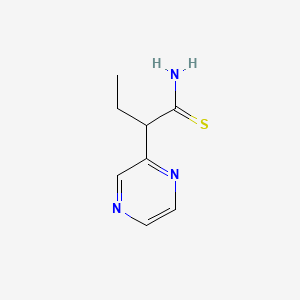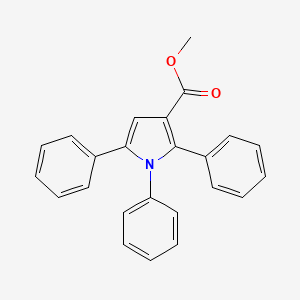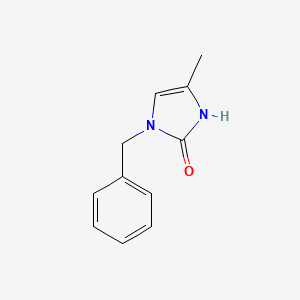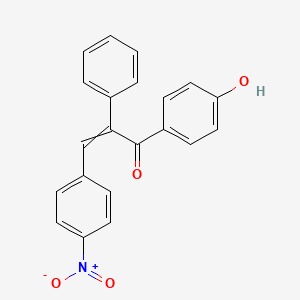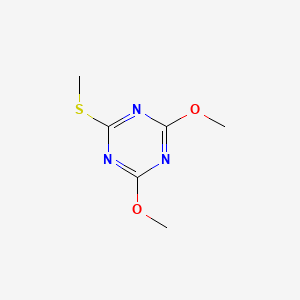
1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane is a fluorinated cyclohexane derivative. This compound is characterized by the presence of ten fluorine atoms and two methyl groups attached to the cyclohexane ring. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane typically involves the fluorination of a suitable cyclohexane precursor. One common method is the direct fluorination of 4,6-dimethylcyclohexane using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in a fluorine-resistant reactor at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to handle the highly reactive fluorine gas safely. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced under specific conditions to form partially fluorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of fluorinated cyclohexanones or cyclohexanols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of fluorinated ethers or amines.
Reduction: Partially fluorinated cyclohexanes.
Oxidation: Fluorinated cyclohexanones or cyclohexanols.
Scientific Research Applications
1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis due to its unique properties.
Biology: Investigated for its potential use in biological assays and as a probe for studying fluorine interactions in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component in fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty coatings.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane is primarily influenced by its high fluorine content. The fluorine atoms create a highly electronegative environment, which can affect the compound’s reactivity and interactions with other molecules. The compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions can influence the compound’s behavior in chemical reactions and its potential biological activity.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4,5,5-Decafluoropentane: A fluorinated pentane derivative with similar high fluorine content.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: A fluorinated biphenyl compound with ten fluorine atoms.
Uniqueness
1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane is unique due to its cyclohexane ring structure combined with high fluorination and the presence of two methyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
29917-43-9 |
|---|---|
Molecular Formula |
C8H6F10 |
Molecular Weight |
292.12 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-dimethylcyclohexane |
InChI |
InChI=1S/C8H6F10/c1-3(9)5(11,12)4(2,10)7(15,16)8(17,18)6(3,13)14/h1-2H3 |
InChI Key |
VLDUFRVSJHNFSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C(C(C1(F)F)(F)F)(F)F)(C)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


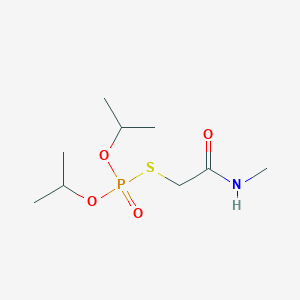
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)

